Product packaging for 2,5-Di-tert-butyl-4-ethoxyphenol(Cat. No.:CAS No. 90264-07-6)

2,5-Di-tert-butyl-4-ethoxyphenol

Cat. No.: B14365015
CAS No.: 90264-07-6
M. Wt: 250.38 g/mol
InChI Key: ZSBDCAJZJQOAOD-UHFFFAOYSA-N
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Description

Contextualization within the Class of Hindered Phenolic Ethers

2,5-Di-tert-butyl-4-ethoxyphenol belongs to the class of organic compounds known as hindered phenolic ethers. These molecules are characterized by a phenol (B47542) ring substituted with bulky alkyl groups, typically tert-butyl groups, ortho to the hydroxyl group. This steric hindrance imparted by the bulky groups is a defining feature that governs the chemical reactivity and utility of these compounds, particularly in their role as antioxidants. The ether group, in this case, an ethoxy group at the para position, further modifies the electronic and physical properties of the molecule.

Hindered phenols are widely recognized for their ability to act as radical scavengers, a property that makes them invaluable as stabilizers in various materials such as plastics, elastomers, and oils to prevent oxidative degradation. The presence of the ether group in hindered phenolic ethers can influence their solubility, volatility, and, to some extent, their antioxidant efficacy.

Historical Development and Evolution of Research on Ethoxyphenols

Research into phenolic compounds has a long history, with initial studies focusing on their synthesis and basic chemical properties. The exploration of sterically hindered phenols gained significant momentum in the mid-20th century with the discovery of their exceptional antioxidant capabilities. This led to the development of a wide range of synthetic hindered phenolic antioxidants for industrial applications.

The study of ethoxyphenols, as a subclass, has been driven by the need to fine-tune the properties of phenolic antioxidants. The introduction of an ethoxy group, as opposed to the more common methoxy (B1213986) group, can alter the compound's lipophilicity and compatibility with different polymer matrices. While specific historical milestones for this compound are not well-documented, its conceptual development lies within the broader narrative of optimizing hindered phenolic structures for enhanced performance and specific applications.

Fundamental Academic Significance of this compound in Chemical Science

The academic significance of this compound stems from its potential to contribute to a deeper understanding of structure-activity relationships within the hindered phenolic antioxidant class. By comparing its properties and performance to other well-studied analogues, researchers can elucidate the specific effects of the ethoxy group on antioxidant mechanisms, stability, and physical characteristics.

Furthermore, the synthesis of such a molecule presents interesting challenges and opportunities in synthetic organic chemistry, particularly in the selective etherification of sterically hindered hydroquinones. It serves as a model compound for studying the influence of multiple substituent groups on the reactivity of the phenolic ring.

Overview of Key Research Areas and Challenges

The primary research area for this compound is in the field of antioxidant chemistry. Key research would focus on:

Synthesis and Characterization: Developing efficient and selective synthetic routes to produce the compound in high purity.

Antioxidant Activity: Evaluating its effectiveness in inhibiting oxidation in various systems and comparing it with existing commercial antioxidants.

Structure-Property Relationships: Investigating how the combination of tert-butyl and ethoxy groups influences its chemical and physical properties.

A significant challenge in the research of this specific compound is the lack of dedicated studies and publicly available experimental data. Much of the current understanding is based on inference from related compounds, highlighting the need for focused research to fully characterize and understand the unique attributes of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B14365015 2,5-Di-tert-butyl-4-ethoxyphenol CAS No. 90264-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90264-07-6

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2,5-ditert-butyl-4-ethoxyphenol

InChI

InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3

InChI Key

ZSBDCAJZJQOAOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,5-Di-tert-butyl-4-ethoxyphenol and Analogues

The synthesis of this compound and its analogues typically follows a two-step process: the introduction of tert-butyl groups onto a phenol (B47542) backbone, followed by the addition of the ethoxy group.

Electrophilic Alkylation Strategies

The core of the synthesis lies in the strategic addition of bulky tert-butyl groups to a phenolic precursor. This is most commonly achieved through Friedel-Crafts alkylation.

The tert-butylation of phenols is a classic example of electrophilic aromatic substitution. wikipedia.org Isobutylene (B52900), a readily available and highly reactive alkene, is a common tert-butylating agent. wikipedia.orgwikipedia.org The reaction involves the protonation of isobutylene by an acid catalyst to form the tert-butyl carbocation, which then attacks the electron-rich phenol ring.

Alternatively, tert-butanol (B103910) or methyl tert-butyl ether can be used as the source of the tert-butyl group, often in the presence of a solid acid catalyst. wikipedia.org This method can be more manageable in a laboratory setting as it avoids handling the gaseous isobutylene. wikipedia.org The reaction of 4-methoxyphenol (B1676288) with isobutylene in the presence of an acid catalyst can produce 2,5-di-tert-butyl-4-methoxyphenol (B155692) with high conversion and selectivity. google.com

The reaction typically yields a mixture of products, including 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol (B135424), and 2,6-di-tert-butylphenol. wikipedia.orgmdpi.com The desired 2,5-disubstituted product is often a minor component, necessitating careful control of reaction conditions to enhance its formation.

The choice of acid catalyst is critical in directing the regioselectivity of the tert-butylation reaction and maximizing the yield of the desired isomer. Both homogeneous and heterogeneous catalysts have been explored.

Homogeneous Catalysts: Traditional Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids such as aluminum chloride (AlCl₃), have been employed. However, these catalysts can be corrosive and difficult to separate from the reaction mixture. The use of a strong acid catalyst is typical for the butylation of phenol. wikipedia.org For instance, using a dual Brønsted/Lewis acid system, such as iron(III) chloride and hydrochloric acid, can effectively promote the tert-butylation of electron-rich arenes. nih.gov

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have gained significant attention. These include cation-exchange resins, zeolites, mesoporous materials like Al-MCM-41, and sulfated zirconia. mdpi.com The pore size and acidity of these materials are key factors influencing their catalytic activity and selectivity. mdpi.comresearchgate.net For example, H-DAY zeolite is highly active due to its high acidity and appropriate pore dimensions for accommodating the product molecules. researchgate.net The selectivity of the reaction is dependent on the nature of the acidic sites on the catalyst, as well as reaction temperature and time. mdpi.com Weakly acidic catalysts tend to favor the formation of the O-alkylated product (tert-butyl phenyl ether), while moderately acidic catalysts primarily yield the C-alkylated ortho- and para-isomers. mdpi.com

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous H₂SO₄, H₃PO₄, AlCl₃, Iron(III)/HCl nih.govHigh activityCorrosive, difficult to separate
Heterogeneous Zeolites, Cation-exchange resins, Al-MCM-41 mdpi.comRecyclable, less corrosivePotential for deactivation, pore size limitations mdpi.com

Etherification Routes for Ethoxy Group Incorporation

Once the phenol has been appropriately alkylated, the next step is the introduction of the ethoxy group. This is typically achieved through a Williamson ether synthesis or similar nucleophilic substitution reactions.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comyoutube.com The reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com

The choice of base is important for the complete deprotonation of the phenol. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. masterorganicchemistry.com Alternatively, bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be used, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. phasetransfercatalysis.comphasetransfercatalysis.comyoutube.com Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycols (PEG), can enhance reaction rates and yields, particularly for weakly nucleophilic phenols. phasetransfercatalysis.comtandfonline.comtandfonline.comcrdeepjournal.org

The reaction is generally efficient for primary alkyl halides like ethyl bromide. masterorganicchemistry.comyoutube.com The use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to accelerate the Sₙ2 reaction. tandfonline.com

To improve efficiency and reduce waste, one-pot synthesis strategies have been developed for the preparation of substituted phenols and their ethers. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govrsc.org In the context of this compound, a one-pot approach would ideally involve the sequential alkylation and etherification of the starting phenol without the isolation of the intermediate dialkylated phenol. While specific one-pot syntheses for this exact compound are not extensively documented in the provided results, the principles of one-pot multicomponent reactions are well-established in organic synthesis. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govrsc.org Such a process would likely involve the careful selection of catalysts and reaction conditions to ensure both reactions proceed in high yield in the same reaction vessel.

Multi-Step Synthesis from Precursors

The synthesis of this compound is not a single-step process but rather a multi-step sequence that begins with the strategic modification of a phenol backbone. A common pathway involves the initial di-tert-butylation of a phenol derivative, followed by the introduction of the ethoxy group.

One plausible synthetic route starts with the Friedel-Crafts alkylation of a suitable phenol precursor with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst to yield a di-tert-butylated phenol. For instance, the alkylation of phenol with isobutylene can be controlled to produce 2,4-di-tert-butylphenol. google.comgoogle.com A subsequent etherification step, such as the Williamson ether synthesis, can then be employed. This involves deprotonating the hydroxyl group of the di-tert-butylated phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide) to form the final ethoxy ether. wikipedia.orglearncbse.in

Another approach could involve starting with a precursor that already contains an ethoxy group, such as 4-ethoxyphenol (B1293792), and then performing a regioselective di-tert-butylation. However, controlling the positions of the bulky tert-butyl groups to achieve the desired 2,5-substitution pattern can be challenging due to steric hindrance.

Preparation of Isotopic Variants for Mechanistic Studies

To elucidate the mechanisms of reactions involving this compound, scientists often employ isotopic labeling. researchgate.net This involves synthesizing the compound with one or more atoms replaced by their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)). These labeled molecules can be tracked through a reaction, providing invaluable information about reaction pathways, bond-breaking and bond-forming steps, and the nature of reaction intermediates. pnnl.govnih.gov

For example, preparing a deuterated version of this compound could involve using deuterated ethanol (B145695) in the etherification step of the synthesis. Mechanistic studies of phenol alkylation have utilized ¹³C isotope labeling to demonstrate the formation of carbenium ions as reactive electrophiles. pnnl.gov Similarly, studying the reactions of isotopically labeled this compound can help to understand its antioxidant activity or its behavior in various chemical transformations.

Development of Novel and Green Synthesis Techniques

The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. For the synthesis of alkylated phenols like this compound, this has led to the exploration of solid acid catalysts and highly selective synthesis strategies.

Application of Solid Acid Catalysts in Phenol Alkylation

Traditionally, the alkylation of phenols has been carried out using liquid acid catalysts like sulfuric acid or aluminum chloride, which are corrosive, difficult to handle, and generate significant waste. The use of solid acid catalysts offers a greener alternative, as they are often reusable, non-corrosive, and can be easily separated from the reaction mixture.

A variety of solid acid catalysts have been investigated for the alkylation of phenols. Among these, clays (B1170129) and zeolites have shown considerable promise. Montmorillonite clays, a type of smectite clay, have been demonstrated to be effective catalysts for the tert-butylation of phenols. google.com These clays possess acidic sites on their surface that can facilitate the alkylation reaction.

The performance of these catalysts is influenced by factors such as their surface area, acidity, and pore structure. For example, in the alkylation of phenol with tert-butanol, Fe-bentonite, a modified clay, was found to be an excellent catalyst, achieving high conversion and selectivity.

Table 1: Performance of Selected Heterogeneous Catalysts in Phenol Alkylation

CatalystAlkylating AgentSubstrateKey Findings
Filtrol-24 IsobutylenePhenolEffective for monoalkylation.
Montmorillonite Clay tert-ButanolPhenolShows good catalytic activity.
Fe-bentonite tert-ButanolPhenolExcellent catalyst with high conversion and selectivity.

This table is generated based on findings for similar phenol alkylation reactions and serves as an illustrative example.

Understanding the kinetics of the alkylation reaction is crucial for optimizing reaction conditions and designing efficient industrial processes. Kinetic studies involve measuring the rate of reaction under different conditions, such as temperature, catalyst loading, and reactant concentrations. From these studies, important parameters like the rate law and the activation energy (Ea) can be determined.

For the alkylation of phenol with tert-butyl alcohol, kinetic studies have been performed. The activation energy for this reaction, which represents the minimum energy required for the reaction to occur, has been determined to be 97.46 kJ/mol in one study. acs.org The reaction was found to be endothermic in nature. acs.org Such data is vital for reactor design and for predicting how changes in temperature will affect the reaction rate.

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is a major goal in organic synthesis. For a molecule like this compound, this means controlling the reaction to selectively add the tert-butyl groups at the 2 and 5 positions of the phenol ring, and the ethyl group to the hydroxyl oxygen, without forming unwanted isomers or byproducts.

The regioselectivity of phenol alkylation is influenced by several factors, including the choice of catalyst, the reaction conditions, and the steric and electronic properties of the starting materials. For example, in the alkylation of phenols, the ortho/para product ratio can be tuned by the choice of catalyst. nih.gov The use of bulky catalysts can favor the formation of the para-substituted product due to steric hindrance at the ortho positions.

Developing synthetic methods that provide precise control over the placement of functional groups is an active area of research. mdpi.comrsc.orgrsc.orgnih.gov For the synthesis of this compound, a strategy that involves a directing group or a multi-step sequence with carefully chosen protecting groups could be employed to achieve the desired regiochemistry.

Exploration of Environmentally Benign Solvents and Conditions

The industrial synthesis of sterically hindered phenols such as this compound typically involves the Friedel-Crafts alkylation of 4-ethoxyphenol with an alkylating agent like isobutylene. Traditional methods often rely on strong liquid acids like sulfuric acid and potentially hazardous solvents such as methylene (B1212753) chloride. acs.org However, a shift towards more environmentally benign synthetic routes is evident in contemporary chemical research.

In an effort to reduce hazardous waste and improve catalyst recyclability, solid acid catalysts are being explored. Materials like activated clays and molecular sieves (zeolites) offer a promising alternative to corrosive liquid acids for the alkylation of phenols. unibo.it These catalysts are advantageous due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, which minimizes the formation of unwanted byproducts. unibo.it For the synthesis of this compound, employing a solid acid catalyst could significantly enhance the process's green credentials.

The choice of solvent is another critical factor in developing sustainable synthetic methods. Replacing conventional halogenated hydrocarbons with greener alternatives is a key goal. acs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable environmental and safety profile, are being investigated for similar Friedel-Crafts alkylations. youtube.com Furthermore, chemo-enzymatic strategies, which utilize enzymes to catalyze reactions under mild conditions, represent an advanced frontier in the sustainable synthesis of hindered phenolic antioxidants. rsc.org

ParameterTraditional MethodEnvironmentally Benign Approach
Catalyst Sulfuric Acid, AlCl₃ acs.orgSolid Acids (e.g., Activated Clay, Zeolites) unibo.it
Solvent Halogenated Hydrocarbons (e.g., Methylene Chloride) acs.orgGreen Solvents (e.g., 2-MeTHF) youtube.com
Key Advantages Established, high conversionReduced waste, catalyst recyclability, improved safety profile unibo.it

Post-Synthetic Chemical Transformations of this compound

Once synthesized, this compound can undergo several chemical transformations, with oxidation being the most prominent. These reactions are central to its function as an antioxidant.

The oxidation of hindered phenols is a well-studied process, as it underlies their ability to scavenge free radicals. The oxidation of this compound is expected to proceed similarly to its close analogue, 2,5-Di-tert-butyl-4-methoxyphenol. Studies involving oxidizing agents like lead tetra-acetate or autoxidation (reaction with atmospheric oxygen) demonstrate a cascade of product formation. rsc.orgrsc.org

The primary and most stable oxidation product derived from the 2,5-di-tert-butyl-4-alkoxyphenol scaffold is the corresponding p-benzoquinone. rsc.orgrsc.org Oxidation, whether through autoxidation or with chemical oxidants, cleaves the ether linkage and oxidizes the phenol to form 2,5-Di-tert-butyl-1,4-benzoquinone (B1220289). rsc.org This transformation is a key step in the antioxidant mechanism, where the initial phenol sacrifices itself to neutralize oxidizing species.

Further oxidation does not stop at the quinone. Detailed studies on the autoxidation of 4-methoxy-2,5-di-t-butylphenol have shown that the initially formed 2,5-di-t-butyl-1,4-benzoquinone can be further oxidized to yield a variety of epoxide products. rsc.org A mixture containing the monoepoxide of the quinone, as well as both cis- and trans-diepoxides, has been successfully isolated and characterized. rsc.org These epoxides are reactive intermediates that can undergo subsequent reactions, such as ring-opening with hydrogen halides. rsc.org

Table of Identified Oxidation Products from the 2,5-Di-tert-butyl-4-alkoxyphenol Scaffold rsc.org

Initial Reactant Oxidation Condition Key Products
4-methoxy-2,5-di-t-butylphenol Autoxidation 2,5-di-t-butyl-1,4-benzoquinone
4-methoxy-2,5-di-t-butylphenol Autoxidation 2,5-di-t-butyl-1,4-benzoquinone monoepoxide

The antioxidant activity of hindered phenols is predicated on their ability to form stable phenoxyl radicals. Upon encountering a free radical, this compound donates its phenolic hydrogen atom, quenching the reactive radical and forming a 2,5-di-tert-butyl-4-ethoxyphenoxyl radical in the process.

The stability of this newly formed radical is crucial. The bulky tert-butyl groups at the ortho and meta positions provide significant steric hindrance, which shields the radical center on the oxygen atom from further reactions. This steric protection is a defining feature of hindered phenol antioxidants, allowing them to terminate radical chain reactions effectively without propagating new ones. nih.gov Studies on related ortho-disubstituted phenols confirm they are oxidized to more stable phenoxy radicals compared to less substituted phenols. nih.gov Electron spin resonance (ESR) spectroscopy is a key technique used to detect and characterize these transient radical intermediates. nih.gov

While oxidation is the primary transformation of interest for this antioxidant, reduction methodologies are relevant for the transformation of its oxidation products. The 2,5-Di-tert-butyl-1,4-benzoquinone formed during oxidation can be reduced back to a hydroquinone (B1673460) derivative.

Standard reducing agents can be employed for this purpose. For instance, the epoxides formed from the oxidation of the quinone have been treated with various reducing agents to confirm their chemical structures. rsc.org The reduction of the parent quinone, 2,5-di-tert-butyl-1,4-benzoquinone, would yield 2,5-di-tert-butyl-1,4-hydroquinone. This reversible oxidation-reduction chemistry is characteristic of quinone systems.

Derivatization for Enhanced Functionality

Following an extensive review of scientific literature and chemical databases, there is currently no available research detailing the specific derivatization of this compound for the purpose of enhancing its functionality.

Chemical derivatization is a common strategy employed to modify the structure of a parent compound, thereby altering its physical, chemical, or biological properties. This can include changes to improve antioxidant efficacy, solubility, thermal stability, or to introduce new biological activities. For hindered phenols, this often involves reactions at the hydroxyl group or at the unsubstituted positions on the aromatic ring.

While studies exist for structurally related compounds, such as the autoxidation of the analogous 2,5-di-tert-butyl-4-methoxyphenol which leads to products like 2,5-di-tert-butyl-1,4-benzoquinone and its epoxides rsc.org, or the synthesis of functionalized polymers from related dialkoxybenzenes, specific data for derivatives synthesized directly from this compound are absent from the reviewed literature. Research on other isomers, such as 2,4-di-tert-butylphenol, shows their use as starting materials for antioxidants like tris(2,4-di-tert-butylphenyl)phosphite wikipedia.org. However, these transformations are specific to the starting isomer and cannot be directly attributed to this compound.

Without specific research findings, no data tables on the properties of such derivatives can be compiled. Further investigation and dedicated synthesis studies would be required to explore the potential for creating novel derivatives from this compound and to characterize their enhanced functionalities.

Mechanistic Investigations of Chemical Reactivity and Antioxidant Properties

Fundamental Mechanisms of Radical Scavenging

The antioxidant capability of 2,5-Di-tert-butyl-4-ethoxyphenol is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction. This process can occur through several mechanisms.

Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which hindered phenols like this compound exert their antioxidant effect is through Hydrogen Atom Transfer (HAT). nih.gov In this pathway, the phenol (B47542) donates its hydroxyl hydrogen atom to a radical species (R•), effectively neutralizing the radical and forming a stable phenoxyl radical. The stability of this resulting phenoxyl radical is a key determinant of the antioxidant's efficiency.

The reaction can be represented as: ArOH + R• → ArO• + RH

The homolytic cleavage of the O-H bond is a critical step in this process. nih.gov The presence of bulky substituents on the aromatic ring, such as the tert-butyl groups in this compound, plays a crucial role in stabilizing the resulting phenoxyl radical.

Single Electron Transfer (SET) Mechanisms

While HAT is often the predominant pathway, Single Electron Transfer (SET) can also contribute to the antioxidant activity of phenols. nih.gov In the SET mechanism, an electron is transferred from the phenol to the radical species, forming a radical cation and an anion. This is often followed by a proton transfer to yield the final products.

The stepwise SET process can be described as: ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+

The relative contribution of HAT versus SET pathways can be influenced by factors such as the solvent polarity and the nature of the radical species. nih.gov In many systems involving phenolic antioxidants, HAT and SET are part of a concerted mechanism known as Proton-Coupled Electron Transfer (PCET). nih.gov

Role of Substituents (e.g., tert-Butyl, Ethoxy) on Reaction Kinetics and Thermodynamics

The substituents on the phenolic ring significantly influence the antioxidant's reactivity.

Tert-Butyl Groups: The two tert-butyl groups at the 2 and 5 positions provide considerable steric hindrance around the hydroxyl group and the aromatic ring. This steric shielding serves two main purposes: it stabilizes the phenoxyl radical formed after hydrogen donation by preventing it from participating in further undesirable reactions, and it can influence the rate of reaction with various radicals. nih.govresearchgate.net The bulky nature of these groups can, in some cases, hinder the approach of certain radicals, thereby affecting the reaction kinetics. nih.govresearchgate.net

Ethoxy Group: The ethoxy group at the 4-position is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring and the phenolic oxygen, which weakens the O-H bond. This makes the hydrogen atom more easily abstractable, thereby enhancing the rate of the HAT reaction and increasing the antioxidant activity.

Reaction Pathways with Oxidizing Species

The antioxidant function of this compound involves its interaction with various reactive oxidizing species, most notably peroxy radicals.

Interaction with Peroxy Radicals and Other Reactive Oxygen Species

Peroxy radicals (ROO•) are key intermediates in lipid peroxidation and other oxidative degradation processes. This compound effectively scavenges these radicals, breaking the chain reaction of oxidation. cdnsciencepub.com The primary reaction involves the donation of the phenolic hydrogen to the peroxy radical, forming a hydroperoxide and a stable phenoxyl radical. researchgate.net

ArOH + ROO• → ArO• + ROOH

The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and the steric protection afforded by the tert-butyl groups. nih.gov This stability prevents the phenoxyl radical from initiating new oxidation chains. The phenoxyl radical can then undergo further reactions, such as dimerization or reaction with another radical, to form non-radical products.

Peroxidase-Like Activity

In the presence of peroxidases and hydrogen peroxide (H₂O₂), phenolic compounds can undergo oxidation. nih.gov While direct studies on the peroxidase-like activity of this compound are not extensively detailed in the provided context, related compounds like 2-t-butyl-4-methoxyphenol (BHA) are known to be substrates for peroxidases. nih.govnih.gov This enzymatic oxidation generates phenoxy radicals. nih.gov It is plausible that this compound could exhibit similar behavior, being oxidized by peroxidase systems to its corresponding phenoxyl radical. This radical can then participate in various follow-up reactions, including dimerization to form biphenolic structures. nih.gov

Mechanistic Studies of Autoxidation Processes

The autoxidation of alkoxyphenols, including 2,5-di-tert-butyl-4-methoxyphenol (B155692) (a closely related analog to the title compound), has been shown to yield a variety of products. When 4-methoxy-2,5-di-t-butylphenol undergoes autoxidation, it results in a mixture from which 2,5-di-t-butyl-1,4-benzoquinone, its monoepoxide, and both cis- and trans-diepoxides have been isolated. rsc.org The study of these products and their reactions with reducing agents and hydrogen halides helps to confirm their structural assignments and provides insight into the oxidation pathways. rsc.org

The process of autoxidation can be complex. For instance, the autoxidation of fluorene, initiated by AIBN, involves both primary and secondary oxidation reactions, leading to the formation of hydroperoxides and ketones through mechanisms like αC-H abstraction. scholaris.ca While not directly studying this compound, such studies on related oxidative processes provide a framework for understanding the potential reactions this compound might undergo.

Autoxidation Product of 4-methoxy-2,5-di-t-butylphenol Description
2,5-di-t-butyl-1,4-benzoquinoneA primary oxidation product.
Monoepoxide of 2,5-di-t-butyl-1,4-benzoquinoneAn epoxide derivative of the primary quinone product.
Cis- and Trans-diepoxidesFurther oxidation products of the benzoquinone.

Steric and Electronic Effects on Reactivity

The reactivity of phenolic compounds is significantly influenced by the nature and position of their substituents. In this compound, the tert-butyl and ethoxy groups play crucial roles in defining its chemical behavior.

The tert-butyl group is a bulky aliphatic motif that imposes significant steric hindrance. chemrxiv.org This steric congestion can reduce the reactivity of the phenol, particularly in reactions that require reagents to approach the aromatic ring closely. nih.gov The presence of tert-butyl groups ortho to the hydroxyl group, as in many phenolic antioxidants, serves to protect the hydroxyl group and stabilize the resulting phenoxy radical formed during antioxidant activity. nih.govnih.gov This stabilization slows down the rate of oxidation, thereby enhancing the compound's effectiveness as an antioxidant. nih.gov

The positioning of tert-butyl groups can also direct the course of chemical reactions. For instance, in the context of ortho-quinone methide chemistry, the presence of a tert-butyl group can influence the regioselectivity of subsequent reactions. escholarship.org Studies on related compounds like 2,4-di-tert-butylphenol (B135424) have shown that the presence and position of tert-butyl groups are critical for their biological and chemical activity. nih.govbiorxiv.org

The ethoxy group (-OCH2CH3) attached to the phenolic ring influences the electronic properties of the molecule through both inductive and resonance effects. The oxygen atom in the ethoxy group is more electronegative than carbon and can withdraw electron density from the adjacent carbon atoms through the sigma bonds (an inductive effect). However, and more significantly, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance.

This resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the ethoxy group. This electron-donating characteristic enhances the ability of the phenolic hydroxyl group to donate a hydrogen atom, a key step in its function as a radical-scavenging antioxidant. The increased electron density on the ring also stabilizes the phenoxy radical intermediate. In related methoxyphenols, this electron-donating effect has been shown to be a significant factor in their antioxidant activity.

Synergistic and Antagonistic Interactions in Multi-Component Systems

The antioxidant activity of this compound can be modulated when it is part of a mixture with other compounds. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic.

The antioxidant activity of BHT can be enhanced when used in combination with synthetic phenolic compounds like BHA. researchgate.netmdpi.com This enhancement is attributed to the interplay between the different antioxidant molecules and their radical-scavenging capabilities.

The oxidation of phenolic antioxidants can lead to the formation of various intermediates, some of which are themselves bioactive. Quinone methides are one such class of reactive intermediates that can be formed from the oxidation of phenols, particularly those with a methyl or methylene (B1212753) group at the para position. nih.gov For instance, the oxidation of BHT can lead to the formation of a BHT-quinone methide. iiarjournals.orgresearchgate.net These intermediates can arise from the disproportionation of phenoxy radicals. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the electronic structure, stability, and reactivity of chemical compounds. These in silico studies offer insights that are complementary to experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems, including molecules. It has been effectively applied to study phenolic antioxidants to predict their behavior. For these compounds, key parameters related to their antioxidant capacity, such as bond dissociation enthalpies and ionization potentials, are routinely calculated.

The homolytic Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl (O-H) group is a critical indicator of a compound's ability to act as a primary antioxidant via a hydrogen atom transfer (HAT) mechanism. A lower BDE value signifies that the hydrogen atom can be more easily donated to neutralize a free radical, indicating higher antioxidant potential.

Computational studies on related phenolic antioxidants demonstrate that the BDE is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as alkoxy and alkyl groups, generally lower the O-H BDE by stabilizing the resulting phenoxyl radical. For instance, the presence of tert-butyl groups provides steric hindrance and electronic stabilization. nih.gov The ethoxy group at the para-position (C4) in 2,5-Di-tert-butyl-4-ethoxyphenol is expected to contribute to the stabilization of the phenoxyl radical through resonance, thereby lowering the BDE of the O-H bond.

Table 1: Representative Theoretical Data for Related Phenolic Antioxidants

CompoundComputational MethodCalculated PropertyValue (kcal/mol)
2,6-di-tert-butyl-4-methoxyphenol (B167138)DFTΔG°(XH)72.70 nih.gov

This table illustrates the type of data generated from computational studies on similar antioxidant compounds. ΔG°(XH) represents the Gibbs free energy for hydrogen donation, a parameter closely related to BDE.

The Ionization Potential (IP) is another key parameter, particularly relevant for the Single Electron Transfer (SET) mechanism of antioxidant action. It represents the energy required to remove an electron from the molecule. A lower IP facilitates the donation of an electron to a radical species, indicating a potent antioxidant capacity through the SET pathway.

DFT calculations are a standard method for determining the IP of phenolic compounds. The electronic effects of substituents play a major role; electron-donating groups decrease the IP by increasing the electron density of the aromatic ring, making it easier to lose an electron. The ethoxy group at the C4 position and the tert-butyl groups at C2 and C5 in this compound are all electron-donating, which would theoretically lead to a relatively low ionization potential, enhancing its antioxidant activity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is directly related to the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capability. The energy of the LUMO relates to the electron affinity, and the HOMO-LUMO energy gap is an indicator of molecular stability. ajchem-a.com

For phenolic antioxidants, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group. researchgate.net This distribution facilitates the donation of an electron or a hydrogen atom. In this compound, the electron-donating tert-butyl and ethoxy groups would be expected to increase the energy of the HOMO, thereby enhancing its antioxidant potential. Analysis of the FMOs can reveal the most probable sites for electrophilic and nucleophilic attack and provide a qualitative understanding of the molecule's reactivity towards free radicals. researchgate.net

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of molecules, including conformational changes and interactions with their environment. For a molecule like this compound, MD simulations could explore the rotational freedom of the tert-butyl and ethoxy groups and their influence on the accessibility of the phenolic hydroxyl group. Such simulations are particularly useful for understanding how the antioxidant might position itself in a complex system, such as a lipid membrane or in proximity to a biological macromolecule, to exert its protective effects. However, specific MD simulation studies focused solely on the conformational analysis of this compound are not prominent in the surveyed literature.

Density Functional Theory (DFT) Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. In the context of antioxidants, QSAR studies aim to predict the antioxidant capacity of novel compounds based on a set of calculated molecular descriptors. researchgate.net

Phenolic compounds are frequently included in the development of QSAR models for antioxidant activity. researchgate.net These models often use descriptors derived from computational chemistry, such as:

Electronic Descriptors: HOMO and LUMO energies, ionization potential, and dipole moment.

Topological Descriptors: Molecular connectivity indices that describe the size, shape, and degree of branching.

Physicochemical Descriptors: Parameters like logP (lipophilicity).

A QSAR model for antioxidant activity might use a training set of various phenols with experimentally determined activities (e.g., from DPPH radical scavenging assays). researchgate.net By identifying the key molecular descriptors that correlate with high activity, the model can then be used to predict the potential of other compounds, such as this compound. The structural features of this compound—specifically its calculated BDE, IP, and steric/electronic properties—would serve as inputs for such predictive models. researchgate.net

Development of Predictive Models for Chemical Reactivity

Predictive models are crucial for understanding and forecasting the chemical reactivity of compounds like this compound. These models often employ quantitative structure-activity relationships (QSAR) to correlate a molecule's structural or physicochemical properties with its reactivity.

Correlation of Molecular Descriptors with Mechanistic Parameters

Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry, these descriptors are correlated with mechanistic parameters to understand and predict chemical behavior. Key descriptors often include electronic properties (such as ionization potential and electron affinity), steric parameters, and thermodynamic properties (like bond dissociation enthalpy).

For this compound, specific studies correlating its molecular descriptors with detailed mechanistic parameters of its reactions are not found in the available scientific literature. Research on analogous compounds, such as 2,4-di-tert-butylphenol (B135424), has shown that parameters like the O-H bond dissociation enthalpy are critical in predicting antioxidant activity. However, direct computational data and correlations for the ethoxy variant remain an area for future investigation.

Simulation of Reaction Mechanisms and Transition States

Computational simulations are a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states.

Computational Elucidation of Complex Reaction Pathways

The elucidation of reaction pathways through computational methods provides a step-by-step understanding of how a chemical transformation occurs. This can be particularly insightful for antioxidant compounds which can undergo various reactions such as hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation.

Despite the utility of these methods, specific computational studies elucidating the complex reaction pathways of this compound are not documented in the reviewed literature. The influence of the ethoxy group at the C4 position on the branching ratios of different antioxidant mechanisms would be a key area of interest for such a study.

Energy Profiles of Chemical Transformations

Energy profiles, or potential energy surfaces, are fundamental to understanding the kinetics and thermodynamics of a chemical reaction. These profiles map the energy of a system as it evolves from reactants to products, highlighting the energy barriers (activation energies) of transition states.

A detailed search of academic and research databases did not yield specific studies on the energy profiles of chemical transformations involving this compound. Consequently, there is no available data to construct a table of activation energies or reaction enthalpies for its characteristic reactions. Such data would be invaluable for comparing its reactivity to other phenolic antioxidants and for designing potential applications.

Research on Applications in Material Science and Industrial Processes

Polymer and Plastic Stabilization Mechanisms

The principal role of 2,5-Di-tert-butyl-4-ethoxyphenol in polymers and plastics is to mitigate degradation caused by environmental factors such as heat, oxygen, and ultraviolet (UV) radiation. Its stabilizing effect is primarily attributed to its function as a radical scavenger. The bulky tert-butyl groups on the phenol (B47542) ring create steric hindrance around the hydroxyl group, which enhances its stability and effectiveness as an antioxidant. This structural feature allows it to intercept and neutralize free radicals that would otherwise initiate and propagate degradative chain reactions within the polymer matrix.

The thermal stabilization of polymers is critical during high-temperature processing and for the long-term service life of the final product. This compound contributes to thermal stability by inhibiting thermo-oxidative degradation. The mechanism involves the donation of the hydrogen atom from its phenolic hydroxyl group to a peroxy radical (ROO•), which is formed during the thermal oxidation of the polymer. This action terminates the radical chain reaction and prevents further degradation of the polymer backbone. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the tert-butyl groups, which prevents it from initiating new degradation chains.

Polymer PropertyWithout AntioxidantWith Hindered Phenolic Antioxidant
Melt Flow Index (MFI) Significant increase after thermal agingStabilized, minimal change
Tensile Strength Substantial decrease after thermal agingRetention of mechanical properties
Color Stability Prone to yellowing/discolorationImproved color retention

This table represents the generalized effects of hindered phenolic antioxidants and is for illustrative purposes.

Exposure to ultraviolet radiation can lead to the photodegradation of polymers, resulting in loss of mechanical properties, discoloration, and surface cracking. While this compound is primarily an antioxidant, it can contribute to UV protection as part of a broader stabilization package. Its primary role in this context is to scavenge free radicals that are formed as a result of UV exposure. It is not typically classified as a primary UV absorber, which functions by absorbing UV radiation and dissipating it as heat. Instead, it complements the function of UV absorbers and Hindered Amine Light Stabilizers (HALS) by terminating the oxidative chain reactions initiated by UV-induced radicals.

The prevention of oxidative degradation is the core function of this compound. Oxidation in polymers is an autocatalytic process involving the continuous formation of free radicals. This compound effectively breaks this cycle. The process of radical scavenging is highly efficient, allowing for the protection of the polymer at relatively low concentrations of the antioxidant. Its hindered phenolic structure ensures that it is a persistent antioxidant, providing long-term protection against oxidative degradation during storage, processing, and end-use of the polymeric material.

Role as a Catalyst and Polymer Additive

Beyond its primary role as an antioxidant, this compound also functions as a crucial polymer additive. Its incorporation into a polymer formulation can significantly enhance the durability and lifespan of the final product.

Current scientific literature predominantly identifies this compound as a polymerization inhibitor or stabilizer, rather than a catalyst. In the context of polymer production, particularly for monomers like styrene (B11656) and acrylates, it is added to prevent premature and uncontrolled polymerization during synthesis, purification, and storage. By scavenging free radicals that can initiate polymerization, it ensures the stability and quality of the monomer. There is no significant evidence to suggest that it acts as a catalyst in polymer production or dye synthesis.

In the realm of thermosetting resins, such as unsaturated polyesters, compounds structurally similar to this compound, like 2,5-di-tert-butylhydroquinone, are used to enhance storage stability with minimal impact on the final curing process. The hindered nature of these molecules allows them to slowly scavenge free radicals that may form during storage, thus preventing premature gelation.

For elastomers, or synthetic rubbers, which are highly susceptible to oxidative degradation due to the presence of double bonds in their polymer chains, hindered phenolic antioxidants are essential. The addition of this compound can significantly improve the resistance of elastomers to aging, heat, and flex-cracking by neutralizing ozone and other oxidative species.

The following table summarizes the primary functions of this compound as a polymer additive:

Application AreaPrimary FunctionBenefit
Monomer Production Polymerization InhibitorPrevents premature polymerization during storage and transport.
Polyolefin Processing AntioxidantEnhances thermal stability and prevents degradation during extrusion.
Unsaturated Resins Storage StabilizerImproves shelf-life without significantly affecting cure times.
Synthetic Elastomers Antioxidant/Anti-ozonantProtects against oxidative and ozone-induced degradation.

Research in Advanced Material Formulations

Hindered phenolic antioxidants are crucial additives in the formulation of functional coatings and adhesives to protect the polymer matrix from degradation. specialchem.com The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge peroxy radicals, which are key intermediates in the auto-oxidation chain reaction that leads to the deterioration of material properties. specialchem.com This process is vital for maintaining the integrity, appearance, and longevity of coatings and the bonding strength of adhesives. specialchem.comresearchgate.net

While specific research on this compound is limited, the principles of its application can be inferred from studies on closely related tert-butylated phenols. These compounds are valued for their ability to prevent thermally induced oxidation of polymers within coatings, thereby averting discoloration and the degradation of mechanical properties. specialchem.com The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains. nih.gov

In the context of coatings, the addition of phenolic antioxidants is essential for optimizing the stability of the liquid paint during manufacturing and storage, as well as protecting the cured film from environmental factors like heat and oxygen. specialchem.com For adhesives, the incorporation of such antioxidants is critical for preserving the cohesive and adhesive strength of the bond line, which can be compromised by oxidative degradation of the polymer base. researchgate.net The hydrophobic nature of tert-butylated phenols makes them particularly suitable for use in non-polar environments like plastics and oils, which are common components of many coating and adhesive formulations. nih.gov

Table 1: General Effects of Hindered Phenolic Antioxidants in Coatings and Adhesives

Property AffectedMechanism of ActionBenefit
Color StabilityPrevention of chromophore formation from polymer degradationReduces yellowing and discoloration
Mechanical IntegrityInhibition of chain scission and cross-linkingMaintains flexibility, and strength
Shelf LifeStabilization against auto-oxidation in storagePrevents skinning and gelation of liquid formulations
Adhesion StrengthProtection of the adhesive polymer backboneEnsures long-term bond durability

This table provides a generalized overview based on the function of hindered phenolic antioxidants in coatings and adhesives.

The performance and lifespan of lubricants and fuels are intrinsically linked to their oxidative stability. The high temperatures and pressures encountered in modern engines and industrial machinery accelerate the oxidation of hydrocarbon base stocks, leading to the formation of sludge, varnish, and corrosive by-products. These degradation products can impede performance, increase wear, and cause equipment failure.

Hindered phenolic antioxidants are widely employed to counteract these effects. nih.gov Their ability to scavenge free radicals is critical in extending the service life of lubricants and preventing the formation of deposits. nih.gov While direct studies on this compound are not extensively available, research on analogous compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) demonstrates their efficacy. nih.gov The introduction of such additives into lubricant formulations can significantly improve their thermal and oxidative stability.

In fuels, particularly gasoline and aviation fuels, the presence of unsaturated hydrocarbons makes them susceptible to oxidation during storage, leading to the formation of gums and sediments. specialchem.com Phenolic antioxidants are added to inhibit this degradation process, ensuring fuel quality and preventing the clogging of fuel lines and injectors. specialchem.com The effectiveness of these antioxidants is attributed to their ability to interrupt the free-radical chain reactions that constitute the oxidation process. The molecular structure of hindered phenols, with their bulky tert-butyl groups, contributes to their low volatility, which is a desirable characteristic for additives in high-temperature applications like lubricants and fuels.

Table 2: Illustrative Performance of Hindered Phenolic Antioxidants in Lubricants and Fuels

ApplicationParameter MeasuredAntioxidant (Example)Finding
LubricantOxidative Stability (Induction Time)2,6-di-tert-butyl-hydroxytotulene (BHT)Significantly extends the time to onset of oxidation. nih.gov
LubricantMicrobial Community Influence2,6-di-tert-butyl-hydroxytotulene (BHT)Affects the biodegradation of lubricants by altering the microbial community. nih.gov
GasolineGum FormationPhenolic and Amine AntioxidantsPrevents the formation of soluble and insoluble gums during storage. specialchem.com
Aviation FuelDeposit FormationPhenolic AntioxidantsInhibits gumming and deposit formation under accelerated aging conditions. specialchem.com

This table presents findings for related hindered phenolic antioxidants to illustrate their function in lubricants and fuels, due to the lack of specific data for this compound.

Environmental Chemistry and Degradation Pathways

Environmental Fate and Persistence Studies

For instance, calculations using a standard multimedia partitioning model (Level III fugacity) for the related compounds 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,5-di-tert-butylphenol (B187667) (2,5-DTBP) predict that if released to water, they will predominantly remain in the water compartment, with a significant portion partitioning to sediment. industrialchemicals.gov.au

Direct research on the biodegradation pathways of 2,5-Di-tert-butyl-4-ethoxyphenol in soil and aquatic environments has not been identified. The degradation of alkylphenol ethoxylates, a broader class of compounds, involves the sequential cleavage of ethoxylate units. oup.com In general, phenols can be degraded by microorganisms through hydroxylation and oxidation processes. semanticscholar.org

There is no specific information available on the microbial degradation products of this compound. However, studies on the related compound 2,4-DTBP have identified several bacterial strains capable of its degradation. For example, Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., isolated from industrial wastewater, have demonstrated the ability to break down 2,4-DTBP. semanticscholar.org The degradation of another related compound, dibutyl phthalate (B1215562), by Acinetobacter baumannii DP-2, proceeds through hydrolysis to monobutyl phthalate and then to phthalic acid, with further conversion to benzoic acid derivatives. mdpi.com Such pathways, involving the breakdown of ester or ether linkages and subsequent ring cleavage, could be analogous for this compound.

The following table summarizes bacterial strains that have been identified to degrade the related compound 2,4-DTBP:

Bacterial StrainDegradation Efficiency of 2,4-DTBP (10 ppm) after 7 daysSource
Lysinibacillus sp. (D3)89.31% semanticscholar.org
Pandoraea sp. (D2)82.24% semanticscholar.org
Serratia sp. (D5)80.42% semanticscholar.org
Bacillus sp. (D7)74.13% semanticscholar.org

Specific assessments of the biodegradability of this compound under either aerobic or anaerobic conditions are not available in the current scientific literature. For the analogous compound 2,4-DTBP, standard biodegradation tests have shown it to be not inherently biodegradable, with negligible degradation observed over 28 days under aerobic conditions. industrialchemicals.gov.au

In studies of a variety of bisphenols, another class of phenolic compounds, biodegradability was found to vary significantly between aerobic and anaerobic conditions. nih.govresearchgate.net For example, the biodegradability of different bisphenols in river water (aerobic) and pond sediment (anaerobic) showed different ranking orders, indicating that the environmental conditions play a crucial role in the persistence of these compounds. nih.gov

The photodegradation of phenols can be a significant environmental fate process, often involving reaction with photochemically produced radicals. cdc.govnih.gov While specific data for this compound is lacking, studies on related di-tert-butylphenols indicate that they undergo rapid primary degradation via photolysis. industrialchemicals.gov.au

No direct investigations into the light-induced transformation pathways of this compound have been found. However, research on the photodegradation of the related compound 2,4-DTBP using a UV/persulfate process has been conducted. researchgate.net This advanced oxidation process involves both hydroxyl and sulfate (B86663) radicals. The degradation rate was found to be influenced by the dosage of persulfate and the pH of the solution. researchgate.net

The photolysis of 2,6-DTBP, another related compound, has been observed to have a half-life of 2.41 hours in one study and 11.382 hours in another under simulated sunlight. industrialchemicals.gov.au During this process, it was noted that 2,6-DTBP could transform into 2,5-DTBP. industrialchemicals.gov.au

There is no information available on the characterization of photolytic byproducts of this compound. For the related compound 2,6-DTBP, a reported degradant under environmental conditions is 2,6-di-tert-butyl-p-benzoquinone. industrialchemicals.gov.au The autoxidation of 2,5-di-tert-butyl-4-methoxyphenol (B155692), a compound with a similar substitution pattern, has been shown to yield a mixture including 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) and its epoxides. rsc.org These findings suggest that quinone-type structures are likely photolytic byproducts of hindered phenols.

The following table presents photolytic half-life data for related di-tert-butylphenol compounds:

industrialchemicals.gov.au
CompoundPhotolysis Half-LifeConditionsSource
2,6-Di-tert-butylphenol (2,6-DTBP)2.41 hoursSunlight irradiation in synthetic humic and pure water industrialchemicals.gov.au
2,6-Di-tert-butylphenol (2,6-DTBP)11.382 hours24 hours of irradiation industrialchemicals.gov.au
2,4-Di-tert-butylphenol (2,4-DTBP)20.815 hours24 hours of irradiation

Photodegradation Mechanisms and Products in Water and Air

Chemical Stability in Environmental Matrices

There are no available studies on the chemical stability of this compound in environmental matrices such as soil, sediment, or water.

Stability under Chlorination Conditions

The stability and reactivity of this compound under chlorination conditions, a key process in water treatment, have not been documented in available research.

Advanced Modeling of Environmental Distribution and Transformation

No computational or advanced modeling studies that predict the environmental distribution, partitioning behavior, or transformation of this compound could be located. Therefore, no data tables or detailed findings on its predicted environmental fate can be provided.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure and observing the chemical transformations of 2,5-Di-tert-butyl-4-ethoxyphenol. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and UV-visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound and its intermediates. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.

In the synthesis of related substituted phenols, ¹H NMR is instrumental in confirming the structure of intermediates and the final product. For instance, in the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a compound with a similar substitution pattern, the ¹H NMR spectrum is characterized by three distinct singlets, which can be readily assigned to the different protons in the molecule. rsc.org The formation of mono-deuterated 2,4-di-tert-butylphenol (B135424), a structurally related phenol (B47542), was confirmed by the disappearance of the characteristic O-H peak in its ¹H-NMR spectrum. rsc.org

Key ¹H NMR Spectral Data for Related Phenolic Compounds:

CompoundSolventChemical Shifts (ppm) and MultiplicityReference
2,6-Di-tert-butyl-4-ethylphenolCDCl₃7.00 (s), 5.00 (s), 2.62 (q), 2.53 (q), 1.44 (s), 1.30 (t), 1.22 (t), 1.13 (t) nih.gov
2,5-Di-tert-butyl-4-methoxyphenol (B155692)-Viewable with a free account spectrabase.com
5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrinCDCl₃-2.54 (s, NH protons) rsc.org

Mass Spectrometry (MS) Techniques (e.g., GC-MS for identification and purity)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the assessment of its purity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile compounds in a mixture. nist.govacs.org

The electron ionization (EI) mass spectrum of a compound provides a reproducible fragmentation pattern that serves as a molecular fingerprint. ub.edu This allows for the identification of unknown compounds by comparing their spectra to those in established libraries. ub.edu For example, the mass spectrum of the related compound 2,4-di-tert-butylphenol shows a distinct pattern that can be used for its identification. nist.gov In the analysis of complex mixtures, such as those found in food samples or environmental extracts, GC-MS operating in selected ion monitoring (SIM) mode can be used for the sensitive and selective determination of various phenolic compounds, including di-tert-butylphenol isomers. nih.gov

Advanced techniques like triple quadrupole mass spectrometry (GC-MS/MS) offer even higher sensitivity and selectivity, which is particularly useful for quantifying trace amounts of analytes in complex matrices. nih.gov The fragmentation pathways of ions can be studied to provide further structural information. For instance, in the analysis of phthalates, a dominant fragment ion at m/z 149 is characteristic. nih.gov Similarly, the fragmentation of t-butyl glyceryl ethers often results in a base peak at m/z 57. scielo.br

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a phenolic compound like this compound would be expected to show a characteristic O-H stretching band, as well as bands corresponding to C-H, C-O, and C=C bonds within the aromatic ring. The NIST WebBook provides access to IR spectra for related compounds such as 2,4-di-tert-butylphenol and 4-ethoxyphenol (B1293792), which can serve as references. nist.govnist.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The UV-Vis spectrum is influenced by the chromophores present in the molecule. The time-dependent UV-vis spectral changes can be monitored to study the kinetics of reactions involving phenolic compounds. researchgate.net For example, the UV-Vis absorption spectra of various substituted thiacalix biomedpharmajournal.orgarenes have been studied to understand their complexation behavior. researchgate.net

Chromatographic Separations for Purity and Isomer Analysis.acs.orgspectrabase.com

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity.spectrabase.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. In the context of this compound, HPLC is particularly useful for the separation of its isomers and for assessing the purity of the final product.

Reverse-phase HPLC is a common mode used for the analysis of phenolic compounds. For instance, a method for the separation of 2,6-Di-tert-butyl-4-octylphenol using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com The scalability of HPLC methods allows for their use in both analytical and preparative separations, enabling the isolation of impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification.acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. acs.org

GC-MS is widely used for the identification and quantification of various alkylphenols in different matrices. oiv.int The method typically involves the separation of compounds on a capillary column, followed by detection using a mass spectrometer. biomedpharmajournal.org The retention time of a compound in the chromatogram provides an initial identification, which is then confirmed by its mass spectrum. biomedpharmajournal.org For quantitative analysis, internal or external standards are used. ub.edu

GC-MS methods have been developed for the determination of various di-tert-butylphenol isomers in food and environmental samples. nih.gov For example, a method for the analysis of 2,4-di-tert-butylphenol and other related compounds in food was developed using steam distillation for extraction followed by GC/MS (SIM) analysis. nih.gov The use of specific GC columns, such as those with a 5% diphenyl-95% dimethyl siloxane phase, is common for the separation of these types of compounds. nih.govbiomedpharmajournal.org

Solid-State Characterization Techniques

Solid-state properties are fundamental to a compound's stability, solubility, and bioavailability. Techniques like Powder X-ray Diffraction and Differential Scanning Calorimetry provide invaluable data on the crystalline structure and thermal behavior of phenolic compounds.

Powder X-ray Diffraction (PXRD) for Crystal Form Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and can provide information on its unit cell dimensions. omicsonline.org When an X-ray beam strikes a crystalline sample, it is diffracted in a pattern characteristic of the atomic arrangement. libretexts.org For phenolic compounds, PXRD is essential for identifying different polymorphs (crystal forms), which can have distinct physical properties. researchgate.net

The diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law. By analyzing the peak positions and intensities, researchers can obtain a unique fingerprint for the crystalline solid. libretexts.org In the analysis of phenol derivatives, PXRD has been used to distinguish between different substituted compounds and identify new polymorphic forms. researchgate.net

Table 1: Representative PXRD Peak Data for a Crystalline Phenolic Compound This table is illustrative, showing typical data obtained from a PXRD analysis of a crystalline substituted phenol.

Peak Position (2θ)d-spacing (Å)Relative Intensity (%)
10.5°8.42100
15.2°5.8245
20.8°4.2780
22.1°4.0265
25.5°3.4930

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal properties of materials, including the melting point, glass transitions, and oxidative stability of phenolic antioxidants.

In the context of hindered phenols used as stabilizers in polymers, DSC is crucial for determining the Oxidation Induction Time (OIT). researchgate.netresearchgate.net The OIT test measures the time it takes for a material to begin oxidizing under specific temperature and oxygen conditions. A longer OIT indicates better thermal-oxidative stability. For example, studies on High-Density Polyethylene (B3416737) (HDPE) have shown that different hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1330, impart varying levels of stability, which can be quantified by OIT measurements. researchgate.net This method is essential for evaluating the performance of antioxidants like this compound in practical applications.

Table 2: Oxidation Induction Time (OIT) for HDPE with Different Phenolic Antioxidants Data adapted from studies on commercial hindered phenolic antioxidants to illustrate the application of DSC. researchgate.net

Antioxidant TypeExample CompoundOIT (minutes) at 200 °C
Hindered Phenol AIrganox 101089.73
Hindered Phenol BIrganox 133097.25
Hindered Phenol CIrganox 102445.50
Hindered Phenol DIrganox 311455.62

Advanced Techniques for Mechanistic Studies

Understanding the antioxidant mechanism of this compound requires probing the transient species and rapid reaction steps involved in its function. Advanced spectroscopic techniques are indispensable for these mechanistic investigations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. nih.govyoutube.com It is considered the gold standard for the direct detection and characterization of radical intermediates. nih.gov When a phenolic antioxidant neutralizes a free radical, it does so by donating a hydrogen atom, thereby becoming a phenoxyl radical itself.

EPR spectroscopy can detect this transient phenoxyl radical, providing information about its electronic structure, concentration, and stability. The resulting EPR spectrum's hyperfine splitting pattern is unique to the radical's structure, allowing for unambiguous identification. For instance, studies on the oxidation of p-phenetidine (B124905) (4-ethoxyaniline), a compound also containing an ethoxy group, have successfully used EPR to detect and analyze the corresponding cation radical intermediate. nih.gov This confirms the technique's suitability for studying the radical species that would be formed from this compound during its antioxidant activity.

Table 3: Illustrative EPR Hyperfine Coupling Constants for a Phenoxyl Radical This table presents typical hyperfine coupling constant (a) values for a phenoxyl radical, which are determined from its EPR spectrum and are crucial for its identification.

NucleusPositionHyperfine Coupling Constant (a), Gauss (G)
HOrtho (C3, C5)~ 6.0 G
HMeta (C2, C6)~ 1.8 G
HPara-substituent (e.g., CH₂)Variable (depends on structure)

Time-Resolved Spectroscopy for Kinetic Measurements

Time-resolved spectroscopy encompasses a set of techniques, such as transient absorption spectroscopy, used to monitor very fast chemical reactions. These methods use a short pulse of light (the "pump") to initiate a reaction and a second light pulse (the "probe") to record the spectral changes over time, often on timescales from picoseconds to milliseconds. acs.org

For a phenolic antioxidant, this technique can be used to observe the formation and subsequent decay of the phenoxyl radical, allowing for precise measurement of reaction rate constants. For example, a laser flash photolysis experiment could generate a reactive species that is then quenched by this compound. By monitoring the disappearance of the initial radical's absorption signal and the appearance of the phenoxyl radical's signal (typically around 400 nm), the kinetics of the hydrogen atom transfer can be determined. acs.org These kinetic data are vital for comparing the efficiency of different antioxidants and fully elucidating their reaction mechanisms.

Table 4: Representative Kinetic Data from a Time-Resolved Spectroscopy Experiment This illustrative table shows the type of kinetic data that can be obtained to characterize the reaction of an antioxidant with a free radical.

ReactionTechniqueObserved SpeciesRate Constant (k) (M⁻¹s⁻¹)
Phenol + ROO• → Phenoxyl• + ROOHTransient AbsorptionPhenoxyl Radical1.0 x 10⁵
Phenoxyl• + Phenoxyl• → ProductsTransient AbsorptionPhenoxyl Radical5.0 x 10⁷

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2,5-di-tert-butyl-4-ethoxyphenol in complex matrices?

To ensure accurate detection in materials like food contact polymers or environmental samples, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is preferred. Deuterated analogs (e.g., 2,5-di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2) can serve as internal standards to improve quantification accuracy, especially in trace analysis . Calibration curves should account for matrix effects, and purity validation via nuclear magnetic resonance (NMR) or gas chromatography (GC) is critical .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Synthesis typically involves alkylation of hydroquinone derivatives. Key parameters include:

  • Temperature control : Maintain <60°C to prevent tert-butyl group degradation.
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for regioselective ethoxy group introduction .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol removes by-products like 2,6-di-tert-butyl isomers .
    Post-synthesis characterization via melting point analysis and FT-IR ensures structural fidelity .

Q. What stability studies are essential for this compound under varying storage conditions?

Conduct accelerated degradation tests under:

  • Thermal stress : 40–60°C for 4–8 weeks to assess tert-butyl group stability.
  • Light exposure : UV-Vis irradiation to evaluate phenolic oxidation.
  • Humidity : 75% RH to monitor hydrolysis of the ethoxy group.
    Analytical monitoring via HPLC-MS identifies degradation products (e.g., quinone derivatives) . Store in amber vials at -20°C under inert gas to prolong shelf life .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this antioxidant?

Deuterated derivatives (e.g., 2,5-di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2) enable tracking of hydrogen abstraction pathways in radical scavenging assays. Use kinetic isotope effect (KIE) studies to differentiate primary vs. secondary antioxidant mechanisms . MS/MS fragmentation patterns of labeled vs. unlabeled compounds clarify degradation pathways in environmental matrices .

Q. What methodologies resolve contradictions in reported antioxidant efficacy across studies?

Systematic meta-analysis of literature data (e.g., 32+ studies in ) should address variables:

  • Test systems : Compare in vitro (DPPH/ABTS assays) vs. in vivo (cellular ROS models).
  • Concentration ranges : Efficacy may plateau or reverse at high doses due to pro-oxidant effects.
  • Structural analogs : Differentiate activity between 2,5- and 2,6-di-tert-butyl isomers .
    Apply multivariate regression to isolate confounding factors like solvent polarity or temperature .

Q. How can researchers evaluate the environmental impact of this compound degradation products?

Use OECD 301/302 guidelines for biodegradability testing. Key steps:

  • Identify metabolites : LC-QTOF-MS detects intermediates like 2,5-di-tert-butylhydroquinone (CAS 88-58-4) .
  • Ecotoxicology assays : Daphnia magna or algal growth inhibition tests assess aquatic toxicity. Note that structurally similar compounds (e.g., butylated triphenyl phosphate) show chronic aquatic hazards (H410/H412) .
  • Fate modeling : Predict bioaccumulation potential using logP values (estimated ~5.2 for this compound) .

Q. What strategies differentiate the reactivity of this compound from its structural analogs?

Comparative studies should include:

  • Electron paramagnetic resonance (EPR) : Measure radical stabilization capacity vs. 2,6-di-tert-butyl-4-ethylphenol (non-hazardous per GHS) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) reveal steric effects of tert-butyl groups on ethoxy group reactivity .
  • Synthetic modifications : Introduce substituents (e.g., nitro groups) at the 4-position to alter redox potentials, as seen in 4-tert-butyl-2-nitrophenol analogs .

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